(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
CAS No.: 917878-27-4
Cat. No.: VC16916362
Molecular Formula: C13H20O3
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 917878-27-4 |
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Molecular Formula | C13H20O3 |
Molecular Weight | 224.30 g/mol |
IUPAC Name | (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one |
Standard InChI | InChI=1S/C13H20O3/c1-8-6-13(7-12(4,5)11(8)14)15-9(2)10(3)16-13/h6,9-10H,7H2,1-5H3/t9-,10-/m1/s1 |
Standard InChI Key | NHQDIPMMOAKZBJ-NXEZZACHSA-N |
Isomeric SMILES | C[C@@H]1[C@H](OC2(O1)CC(C(=O)C(=C2)C)(C)C)C |
Canonical SMILES | CC1C(OC2(O1)CC(C(=O)C(=C2)C)(C)C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a 1,4-dioxaspiro[4.5]decane skeleton fused to an α,β-unsaturated ketone (enone) system. Key structural elements include:
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Spirocyclic Core: A bicyclic system where a dioxolane ring (1,4-dioxane) is connected to a cyclohexenone ring via a shared spiro carbon (C8) .
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Substituents: Five methyl groups at positions C2, C3, C7, C9, and C9', with the (2R,3R) configuration dictating the compound’s stereochemical identity .
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Enone System: The cyclohexenone ring contains a conjugated double bond (C6–C7) and a ketone at C8, enabling reactivity in Diels-Alder and reduction reactions .
Table 1: Key Molecular Properties
Synthesis and Stereochemical Control
Synthetic Pathways
The compound is synthesized via a stereoselective Diels-Alder reaction, as demonstrated in the enantioselective synthesis of abscisic acid :
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Diene Preparation: (2S,3S)-2,3-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one is treated with Red-Al® to generate a dienolate intermediate.
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Cycloaddition: The dienolate reacts with methyl vinyl ketone under Lewis acid catalysis (e.g., TiCl4) to form the spirocyclic enone with >95% diastereomeric excess .
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Methylation: Sequential methylation at C7, C9, and C9' using methyl iodide and a strong base (e.g., LDA) yields the pentamethyl derivative .
Stereochemical Outcomes
The (2R,3R) configuration is enforced by:
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Chiral Auxiliaries: Use of (S)-proline-derived catalysts during cycloaddition ensures enantioselectivity .
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Crystallization-Driven Resolution: Intermediate diastereomers are separated via preferential crystallization, as reported in the synthesis of abscisic acid analogs .
Physicochemical Characterization
1H NMR (400 MHz, CDCl3) :
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δ 1.02 (s, 3H, C9-CH3), 1.10 (d, J = 6.8 Hz, 3H, C2-CH3), 1.15 (d, J = 6.8 Hz, 3H, C3-CH3), 1.32 (s, 3H, C7-CH3), 1.45 (s, 3H, C9'-CH3), 2.55 (m, 1H, C4-H), 5.38 (d, J = 10.0 Hz, 1H, C6-H).
13C NMR (100 MHz, CDCl3) :
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δ 16.7 (C2-CH3), 16.8 (C3-CH3), 22.0 (C7-CH3), 25.5 (C9-CH3), 39.2 (C8), 74.0 (C2), 74.5 (C3), 125.4 (C6), 140.0 (C7), 198.2 (C8=O).
IR (KBr) :
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1745 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).
Applications in Organic Synthesis
Abscisic Acid Production
The compound serves as a pivotal intermediate in the synthesis of (S)-(+)-abscisic acid, a plant hormone regulating stress responses :
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Side-Chain Elaboration: The enone undergoes conjugate addition with a propargyl alcohol derivative to install the hormone’s polyunsaturated side chain.
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Oxidative Cleavage: Ozonolysis of the cycloadduct followed by reductive workup yields the carboxylic acid moiety .
Dihydroabscisic Acid Analogs
Hydrogenation of the enone system generates dihydro derivatives, which are used to study structure-activity relationships in plant signaling .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Synthetic Methods
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